molecular formula C10H9F2NO B13689934 1-(3,4-Difluorophenyl)pyrrolidin-2-one

1-(3,4-Difluorophenyl)pyrrolidin-2-one

Katalognummer: B13689934
Molekulargewicht: 197.18 g/mol
InChI-Schlüssel: XGRAXZLWBBMSJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Difluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9F2NO It is a derivative of pyrrolidin-2-one, where the phenyl ring is substituted with fluorine atoms at the 3 and 4 positions

Vorbereitungsmethoden

The synthesis of 1-(3,4-Difluorophenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 3,4-difluoroaniline with succinic anhydride, followed by cyclization to form the pyrrolidin-2-one ring. The reaction conditions typically include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid .

Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

1-(3,4-Difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, using reagents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction results in alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Difluorophenyl)pyrrolidin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3,4-Difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of its target. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Difluorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C10H9F2NO

Molekulargewicht

197.18 g/mol

IUPAC-Name

1-(3,4-difluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9F2NO/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2

InChI-Schlüssel

XGRAXZLWBBMSJU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.